5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione
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Overview
Description
5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a chlorophenoxy group attached to the isoindoline core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione typically involves the reaction of 4-chlorophenol with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the isoindoline core. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative disorders and other diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenoxy)-methyl-1,3,4-oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of an isoindoline core.
4-(4-Chlorophenoxy)-2-methylphenol: Similar in structure but lacks the isoindoline core.
2-(4-Chlorophenoxy)-acetic acid: Contains a chlorophenoxy group but has an acetic acid moiety instead of an isoindoline core
Uniqueness
5-(4-Chlorophenoxy)-2-methylisoindoline-1,3-dione is unique due to its isoindoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
98257-64-8 |
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Molecular Formula |
C15H10ClNO3 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
5-(4-chlorophenoxy)-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C15H10ClNO3/c1-17-14(18)12-7-6-11(8-13(12)15(17)19)20-10-4-2-9(16)3-5-10/h2-8H,1H3 |
InChI Key |
VDTAZEHKEZNWCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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